Product packaging for (5-bromo-1H-imidazol-4-yl)methanol(Cat. No.:CAS No. 586965-42-6)

(5-bromo-1H-imidazol-4-yl)methanol

Cat. No.: B12968493
CAS No.: 586965-42-6
M. Wt: 177.00 g/mol
InChI Key: FWVJFKAWHLQJLJ-UHFFFAOYSA-N
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Description

(5-Bromo-1H-imidazol-4-yl)methanol (CAS 586965-42-6) is a high-purity brominated imidazole derivative of significant interest in scientific research and development . This compound, with the molecular formula C4H5BrN2O and a molecular weight of 177.00 g/mol, serves as a versatile and valuable building block in medicinal chemistry and drug discovery . The presence of both a reactive bromo substituent and a hydroxymethyl functional group on the imidazole core makes it a crucial intermediate for the synthesis of more complex molecules. Its primary research application lies in its use as a precursor for the development of potential pharmaceutical agents, particularly in the construction of novel heterocyclic compounds such as imidazole-thiadiazol derivatives, which are investigated for their properties as inhibitors of therapeutic targets like the Epidermal Growth Factor Receptor (EGFR) . The bromine atom facilitates further structural elaboration via metal-catalyzed cross-coupling reactions, while the methanol group can be oxidized or functionalized, offering multiple synthetic handles for diversification. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals. Proper handling procedures should be observed, and the material should be stored as recommended by the supplier.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5BrN2O B12968493 (5-bromo-1H-imidazol-4-yl)methanol CAS No. 586965-42-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

586965-42-6

Molecular Formula

C4H5BrN2O

Molecular Weight

177.00 g/mol

IUPAC Name

(4-bromo-1H-imidazol-5-yl)methanol

InChI

InChI=1S/C4H5BrN2O/c5-4-3(1-8)6-2-7-4/h2,8H,1H2,(H,6,7)

InChI Key

FWVJFKAWHLQJLJ-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(N1)CO)Br

Origin of Product

United States

Chemical Reactivity and Mechanistic Studies of 5 Bromo 1h Imidazol 4 Yl Methanol

Reactivity of the Bromo Substituent

The bromine atom at the C5 position of the imidazole (B134444) ring is a versatile handle for introducing molecular diversity. Its reactivity is governed by its attachment to an electron-rich heterocyclic ring, which influences its susceptibility to nucleophilic attack and its participation in metal-catalyzed cross-coupling reactions.

While direct nucleophilic aromatic substitution on unactivated aryl halides is generally challenging, the electronic properties of the imidazole ring can facilitate such reactions under specific conditions. Nucleophilic substitution reactions on bromoimidazoles can proceed, although they may require forcing conditions or the use of highly reactive nucleophiles. The reaction mechanism often involves the formation of a transient Meisenheimer complex or can proceed via an SN(AE) (Addition-Elimination) pathway.

Computational studies on the reaction of imidazole with 2-bromo-1-arylethanones have provided insights into the nucleophilic character of the imidazole ring, which can act as a nucleophile itself semanticscholar.org. In the case of (5-bromo-1H-imidazol-4-yl)methanol, the bromo substituent can be displaced by strong nucleophiles. For instance, reactions with amines, thiols, or alkoxides can lead to the corresponding 5-amino, 5-thio, or 5-alkoxy derivatives. The specific reaction conditions, such as temperature, solvent, and the nature of the nucleophile and any added catalyst, are critical in determining the outcome and yield of these transformations.

Table 1: Examples of Nucleophilic Substitution Reactions on Bromo-Heterocycles

NucleophileProduct TypeGeneral Reaction ConditionsReference
Amines5-AminoimidazolesOften requires a catalyst (e.g., copper salts) or harsh conditions. wikipedia.org
Thiols5-ThioimidazolesCan proceed with the corresponding thiolate anion.N/A
Alkoxides5-AlkoxyimidazolesRequires strong basic conditions to generate the alkoxide.N/A

The bromo substituent on this compound is an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a vast range of derivatives with diverse functionalities.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromoimidazole with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a highly versatile method for introducing aryl, heteroaryl, or vinyl groups at the C5 position. libretexts.orgorganic-chemistry.org The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can be tailored to the specific coupling partners. nih.govsemanticscholar.orgacs.org

Stille Coupling: The Stille reaction couples the bromoimidazole with an organotin compound. wikipedia.orglibretexts.org This method is known for its tolerance of a wide range of functional groups, although the toxicity of the organotin reagents is a significant drawback. organic-chemistry.orgnih.gov

Heck Reaction: In the Heck reaction, the bromoimidazole is coupled with an alkene to form a new C-C bond, resulting in a 5-alkenylimidazole derivative. organic-chemistry.orgwikipedia.org The reaction is typically carried out in the presence of a palladium catalyst and a base. mdpi.com

Sonogashira Coupling: This reaction enables the formation of a C-C bond between the bromoimidazole and a terminal alkyne, yielding a 5-alkynylimidazole. wikipedia.orglibretexts.org It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgresearchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a C-N bond between the bromoimidazole and an amine (primary or secondary). wikipedia.orgorganic-chemistry.org This provides a direct route to 5-aminoimidazole derivatives, which can be challenging to synthesize via traditional nucleophilic substitution. nih.gov

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions

Reaction NameCoupling PartnerCatalyst/Ligand SystemProduct TypeReference
Suzuki-MiyauraAr-B(OH)₂Pd(PPh₃)₄, PdCl₂(dppf)5-Arylimidazole nih.govsemanticscholar.org
StilleR-Sn(Alkyl)₃Pd(PPh₃)₄5-Substituted imidazole wikipedia.orgnih.gov
HeckAlkenePd(OAc)₂, P(o-tol)₃5-Alkenylimidazole organic-chemistry.orgwikipedia.org
SonogashiraTerminal AlkynePdCl₂(PPh₃)₂, CuI5-Alkynylimidazole wikipedia.orgorganic-chemistry.org
Buchwald-HartwigAminePd₂(dba)₃, BINAP5-Aminoimidazole wikipedia.orgorganic-chemistry.org

Under certain conditions, the bromo substituent can be removed and replaced by a hydrogen atom in a process known as protodebromination. This can occur as a side reaction in cross-coupling reactions or can be intentionally induced. wikipedia.org

Halogen-metal exchange is another important reaction pathway for the bromo substituent. Treatment of bromoimidazoles with organolithium reagents (e.g., n-butyllithium) at low temperatures can lead to the formation of a 5-lithioimidazole intermediate. rsc.orgnih.gov This highly reactive species can then be quenched with various electrophiles to introduce a wide range of functional groups at the C5 position. rsc.org However, the presence of the acidic N-H and O-H protons in this compound would require protection of these groups or the use of excess organolithium reagent.

Halogen exchange reactions, where the bromine atom is replaced by another halogen, are also possible. For example, treatment with a suitable iodide source in the presence of a copper catalyst can facilitate a Finkelstein-type reaction to yield the corresponding 5-iodoimidazole. frontiersin.org

Reactivity of the Hydroxymethyl Group

The hydroxymethyl group at the C4 position offers another site for chemical modification, primarily through reactions typical of primary alcohols.

The hydroxyl group of this compound can undergo a variety of derivatization reactions. These include:

Esterification: Reaction with carboxylic acids, acid chlorides, or anhydrides under appropriate conditions will form the corresponding esters.

Etherification: Treatment with alkyl halides or other electrophiles in the presence of a base will yield ethers. The Williamson ether synthesis is a common method for this transformation.

The hydroxymethyl group can also participate in hydrogen bonding, which can influence the compound's physical properties and its interactions with other molecules. nih.goviucr.orgnih.gov

The hydroxymethyl group is at an oxidation state that allows for both reduction and oxidation.

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, (5-bromo-1H-imidazol-4-yl)carbaldehyde, using a variety of mild oxidizing agents such as manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC). Further oxidation with stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or Jones reagent, would yield the corresponding carboxylic acid, 5-bromo-1H-imidazole-4-carboxylic acid. The oxidation of hydroxymethyl groups on related imidazole systems to aldehydes and carboxylic acids has been reported. consensus.app

Reduction: While the hydroxymethyl group is already in a reduced state, the term "reduction" in this context could refer to the complete removal of the hydroxyl group to form 5-bromo-4-methyl-1H-imidazole. This transformation is typically more challenging and may require a multi-step sequence, such as conversion to a tosylate or halide followed by reductive dehalogenation. The reduction of the related imidazole-4-carboxaldehyde to the alcohol is a known transformation. sigmaaldrich.com

Imidazole Ring Reactivity

The reactivity of the imidazole ring is characterized by the interplay of its two nitrogen atoms and the aromatic system. One nitrogen atom is pyridine-like and the other is pyrrole-like, which influences the sites of electrophilic attack and substitution.

Electrophilic Aromatic Substitution on the Imidazole Core

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic rings. In imidazole, the reaction is complex due to the ring's ability to be protonated, which deactivates it towards electrophiles, and the directing effects of the substituents. The bromine atom at the C5 position is a deactivating group due to its electron-withdrawing inductive effect, yet it directs incoming electrophiles to the ortho and para positions. The hydroxymethyl group at C4 is a weakly deactivating group.

For this compound, electrophilic attack could theoretically occur at the C2 position, which is the most electron-rich carbon in the imidazole ring. However, no specific studies detailing reactions such as nitration, halogenation, sulfonation, or Friedel-Crafts reactions on this compound have been documented. The general mechanism involves the attack of the aromatic π-electrons on an electrophile to form a resonance-stabilized carbocation (an arenium ion), followed by deprotonation to restore aromaticity. science.gov

N-Alkylation and N-Arylation Reactions

The nitrogen atoms of the imidazole ring are nucleophilic and can be readily alkylated or arylated. For an unsymmetrically substituted imidazole like this compound, which exists as tautomers, N-alkylation or N-arylation can result in a mixture of two regioisomers (N1 and N3 substituted products). The ratio of these products is influenced by factors such as the nature of the alkylating/arylating agent, the base used, the solvent, and the steric and electronic effects of the substituents on the imidazole ring. beilstein-journals.org

Commonly, N-alkylation is achieved using alkyl halides in the presence of a base, such as sodium hydride or potassium carbonate, in a polar aprotic solvent like THF or DMF. researchgate.net N-arylation often requires a catalyst, typically based on copper or palladium, to couple the imidazole with an aryl halide or boronic acid (e.g., Chan-Lam or Buchwald-Hartwig amination).

While these methods are standard for imidazole derivatives, specific experimental data, including reaction conditions and the resulting regioselectivity for the N-alkylation and N-arylation of this compound, are not available in the reviewed literature.

Elucidation of Reaction Mechanisms

Understanding reaction mechanisms is crucial for controlling reaction outcomes and designing new synthetic routes. This often involves a combination of experimental and computational studies.

Experimental Mechanistic Investigations (e.g., Deuterium (B1214612) Labeling Studies)

Deuterium labeling is a powerful tool for probing reaction mechanisms. By replacing a hydrogen atom with a deuterium atom at a specific position, chemists can trace the path of atoms throughout a reaction and determine, for example, which C-H bonds are broken in the rate-determining step.

In the context of imidazole chemistry, deuterium labeling could be used to study the mechanism of electrophilic aromatic substitution or other reactions. However, there are no published experimental studies that employ deuterium labeling to investigate the reaction mechanisms of this compound.

Role of Intermediates in Reaction Pathways (e.g., Keteniminium Ions, Formal Addition Products)

Many organic reactions proceed through highly reactive, short-lived intermediates. Keteniminium ions, for instance, are powerful electrophiles that can participate in various cycloadditions and nucleophilic attack reactions. While the synthesis of some imidazole derivatives can involve intermediates like N-acyliminium ions, there is no literature to suggest the involvement of keteniminium ions or the formation of specific formal addition products in the reactions of this compound itself. nih.gov Studies on related systems sometimes propose such intermediates, but direct evidence for the title compound is lacking.

Advanced Spectroscopic and Structural Characterization of 5 Bromo 1h Imidazol 4 Yl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily hydrogen (¹H) and carbon-¹³ (¹³C).

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons. In (5-bromo-1H-imidazol-4-yl)methanol, several distinct proton signals are expected.

The ¹H NMR spectrum would feature a singlet for the proton at the C2 position of the imidazole (B134444) ring (H-2). Based on data for similar imidazole compounds, this peak is anticipated to appear in the downfield region, typically around 7.5-8.0 ppm. chemicalbook.comspectrabase.com The chemical shift is influenced by the aromaticity of the ring and the presence of two electronegative nitrogen atoms.

A singlet corresponding to the methylene (B1212753) protons (-CH₂OH) of the hydroxymethyl group is also expected. This peak would likely appear between 4.5 and 5.0 ppm. ijpsonline.com The broad singlet for the hydroxyl proton (-OH) can vary in its chemical shift depending on solvent, concentration, and temperature, and it may undergo deuterium (B1214612) exchange in solvents like D₂O or methanol-d₄. researchgate.net Similarly, the N-H proton of the imidazole ring will appear as a broad singlet, often at a high chemical shift (potentially >10 ppm), and is also subject to exchange. ijpsonline.comresearchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values are based on analysis of structurally related compounds.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
N-H >10 broad singlet
C2-H ~7.6 singlet
-CH₂- ~4.7 singlet
-OH Variable broad singlet

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify their chemical environment, revealing the carbon framework of the molecule. For this compound, three distinct carbon signals are expected for the imidazole ring and one for the hydroxymethyl group.

The chemical shifts of the imidazole ring carbons are sensitive to the substituents. The C2 carbon is expected to resonate at approximately 135-140 ppm. chemicalbook.com The brominated carbon, C5, would appear at a lower field, estimated to be around 105-115 ppm, due to the heavy atom effect of bromine. The C4 carbon, bearing the hydroxymethyl group, is predicted to be in the range of 135-145 ppm. The carbon of the hydroxymethyl group (-CH₂OH) itself would be observed further upfield, typically around 55-60 ppm. oregonstate.edu

It is important to note that for some imidazole derivatives, fast tautomerization between the two nitrogen atoms can lead to significant broadening of the ¹³C signals of the imidazole ring in solution, sometimes rendering them undetectable in conventional spectra. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on analysis of structurally related compounds.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C2 ~136
C4 ~140
C5 ~110
-CH₂OH ~55

Two-dimensional (2D) NMR techniques are powerful methods for establishing connectivity between atoms. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made in the ¹H and ¹³C spectra. The Heteronuclear Multiple Bond Correlation (HMBC) experiment would reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the substitution pattern on the imidazole ring. For instance, an HMBC spectrum would show a correlation between the C2-H proton and the C4 and C5 carbons, definitively placing the substituents.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman, provides information about the functional groups and molecular vibrations within a compound.

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. This technique is excellent for identifying functional groups.

The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. A broad absorption band in the region of 3200-3400 cm⁻¹ would correspond to the O-H stretching vibration of the alcohol group and the N-H stretching of the imidazole ring. ijpsonline.com Aromatic C-H stretching vibrations are anticipated around 3100-3150 cm⁻¹. researchgate.net The C=N and C=C stretching vibrations of the imidazole ring are expected in the 1450-1680 cm⁻¹ region. ijpsonline.comresearchgate.net The C-O stretching of the primary alcohol would likely appear as a strong band between 1000 and 1050 cm⁻¹. Finally, the C-Br stretching vibration is expected at lower wavenumbers, typically in the 500-600 cm⁻¹ range.

Table 3: Predicted FT-IR Absorption Bands for this compound Predicted values are based on analysis of structurally related compounds.

Wavenumber (cm⁻¹) Vibration Type Functional Group
3200-3400 (broad) O-H Stretch Alcohol
3200-3400 (broad) N-H Stretch Imidazole
3100-3150 C-H Stretch Imidazole Ring
1450-1680 C=N / C=C Stretch Imidazole Ring
1000-1050 C-O Stretch Primary Alcohol
500-600 C-Br Stretch Bromo-substituent

Fourier Transform Raman (FT-Raman) spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light and is particularly sensitive to non-polar, symmetric molecular vibrations. For this compound, the symmetric stretching vibrations of the imidazole ring, which might be weak in the FT-IR spectrum, would be expected to produce strong signals in the FT-Raman spectrum. This technique is valuable for providing a more complete vibrational profile of the molecule's backbone. researchgate.net

Mass Spectrometry

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing insights into its structure and purity. For this compound, both high-resolution mass spectrometry (HRMS) and gas chromatography-mass spectrometry (GC-MS) are indispensable for its definitive characterization.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is employed to ascertain the precise elemental composition of this compound by measuring its mass-to-charge ratio (m/z) with high accuracy. This technique can differentiate between compounds with the same nominal mass but different chemical formulas. The molecular formula for this compound is C₅H₅BrN₂O. HRMS analysis would confirm this by matching the experimentally measured exact mass to the theoretically calculated mass.

In a typical ESI-HRMS experiment, the compound is ionized, commonly forming protonated molecules [M+H]⁺ or other adducts. For the related compound, (4-bromo-1-methyl-1H-imidazol-5-yl)methanol (C₅H₇BrN₂O), predicted collision cross-section data is available for various adducts, illustrating the types of ions that can be observed and analyzed in such experiments uni.lu.

Table 1: Predicted Mass Spectrometry Adducts for the Analog (4-bromo-1-methyl-1H-imidazol-5-yl)methanol

Adduct m/z
[M+H]⁺ 190.98146
[M+Na]⁺ 212.96340
[M-H]⁻ 188.96690
[M+NH₄]⁺ 208.00800
[M+K]⁺ 228.93734
[M+H-H₂O]⁺ 172.97144

Data sourced from predicted values for a closely related isomer, illustrating the expected adducts in an HRMS analysis uni.lu.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas chromatography-mass spectrometry combines the separation capabilities of GC with the detection power of MS. It serves as a robust method for assessing the purity of this compound and confirming its identity through its characteristic fragmentation pattern.

X-ray Crystallography

Single Crystal X-ray Diffraction for Solid-State Molecular Structure

To perform single crystal X-ray diffraction, a suitable single crystal of this compound must first be grown. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to construct a model of the electron density, from which the atomic positions can be determined.

While the specific crystal structure of this compound has not been detailed in the provided search results, extensive crystallographic data exists for the parent compound, (1H-imidazol-4-yl)methanol (C₄H₆N₂O) nih.govnih.gov. This data provides a foundational model for understanding the likely solid-state structure of its bromo-derivative. The analysis of (1H-imidazol-4-yl)methanol reveals a monoclinic crystal system and provides precise cell parameters nih.gov. The introduction of a bromine atom at the 5-position would be expected to alter these lattice parameters and influence the molecular packing due to its size and electronic effects.

Table 2: Crystallographic Data for the Parent Compound (1H-Imidazol-4-yl)methanol

Parameter Value
Chemical Formula C₄H₆N₂O
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 13.9180 (9)
b (Å) 7.1980 (5)
c (Å) 11.6509 (12)
β (°) 125.249 (1)
Volume (ų) 953.20 (13)
Z 8

Data from a study on the parent compound (1H-imidazol-4-yl)methanol provides a reference for the expected crystallographic parameters nih.gov.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding Networks)

The crystal structure of this compound would be significantly influenced by intermolecular forces, particularly hydrogen bonds. The molecule possesses key functional groups capable of forming strong hydrogen bonds: the imidazole N-H group (donor), the unprotonated imidazole nitrogen atom (acceptor), and the hydroxyl group of the methanol (B129727) substituent (-OH), which can act as both a donor and an acceptor.

Theoretical and Computational Studies on 5 Bromo 1h Imidazol 4 Yl Methanol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the molecular structure, electronic properties, and spectroscopic characteristics of molecules like (5-bromo-1H-imidazol-4-yl)methanol.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and equilibrium geometry of molecules. For a molecule like this compound, DFT calculations, often employing hybrid functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be the standard approach to determine its optimized geometry. researchgate.net These calculations provide crucial information on bond lengths, bond angles, and dihedral angles.

Based on studies of similar molecules, the geometry of the imidazole (B134444) ring is expected to be largely planar. For instance, in a study on 5-bromo-1H-thieno[2,3-d]imidazole, the bicyclic system was found to be nearly planar. researchgate.net For (1H-imidazol-4-yl)methanol, crystal structure analysis has detailed the bond lengths and angles, which are in good agreement with DFT calculations. nih.gov The introduction of a bromine atom at the 5-position and a methanol (B129727) group at the 4-position will induce some changes in the electronic distribution and geometry of the imidazole ring due to steric and electronic effects. The C-Br bond length is anticipated to be around 1.9 Å, similar to what has been calculated for other bromo-aromatic compounds. researchgate.net

The electronic properties, such as the distribution of electron density and the molecular electrostatic potential (MEP), can also be mapped using DFT. The MEP would likely indicate negative potential around the nitrogen atoms and the oxygen of the hydroxyl group, highlighting these as regions susceptible to electrophilic attack and hydrogen bonding. tandfonline.comorientjchem.org The bromine atom would also influence the electrostatic potential.

Table 1: Predicted Geometrical Parameters for Imidazole Derivatives from Computational Studies

Parameter(1H-imidazol-4-yl)methanol nih.gov2-(3-bromophenyl)-4-(4-bromophenyl)-2,3-dihydro-1H-1,5-benzodiazepine researchgate.net
Bond Lengths (Å)
C=C1.35-
C-N1.33 - 1.38-
C-O1.43-
C-Br-1.918
Bond Angles (º)
C-N-C107 - 109-
N-C-N111-

Note: This table presents data from related compounds to infer the expected values for this compound.

Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis)

Theoretical calculations are instrumental in predicting and interpreting spectroscopic data.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT, often using the Gauge-Including Atomic Orbital (GIAO) method. nih.gov For this compound, the chemical shifts of the imidazole ring protons and carbon atoms would be influenced by the bromine and methanol substituents. The bromine atom is expected to cause a downfield shift for the adjacent carbon atom (C5) due to its electron-withdrawing nature. The methanol group's protons would exhibit characteristic shifts, and their exchangeability could be solvent-dependent. Computational studies on similar imidazole derivatives have shown good correlation between calculated and experimental NMR spectra. orientjchem.org

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict electronic absorption spectra. rsc.org Imidazole derivatives typically exhibit π→π* transitions in the UV region. A study on imidazole-centered tripodal chromophores showed that the absorption maxima are tunable by substitution. rsc.org For this compound, the main absorption bands are expected in the UV region, with the exact wavelength influenced by the electronic effects of the bromo and methanol groups. Solvent effects on the UV-Vis spectra can also be modeled using methods like the Polarizable Continuum Model (PCM).

Table 2: Predicted Spectroscopic Data for Imidazole Derivatives

CompoundMethodPredicted λmax (nm)Predicted ¹³C NMR (ppm)
Imidazole-based derivativeTD-DFT~340-470-
Oxidovanadium(IV)-based imidazole complex mdpi.comDFT/B3LYP259-293-
Bromopyrazone nih.govDFT/B3LYP-Good agreement with experiment

Note: This table provides examples of predicted spectroscopic data for related molecules.

Mechanistic Modeling

Computational chemistry is a key tool for elucidating reaction mechanisms, identifying transition states, and understanding the energetics of chemical transformations.

Computational Elucidation of Reaction Pathways and Transition States

For reactions involving this compound, such as its synthesis or further functionalization, DFT can be used to map out the potential energy surface. This involves locating the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. For example, the synthesis of 4-bromo-1H-imidazole can proceed via the bromination of imidazole, and computational studies can help in understanding the regioselectivity of this reaction. chemicalbook.com

Mechanistic studies on other heterocyclic systems have demonstrated the power of this approach. For instance, DFT calculations have been used to investigate the mechanism of copper-catalyzed dearomative 1,2-hydroamination, providing insights into the reaction intermediates and transition states. researchgate.net Similar methodologies could be applied to study reactions of this compound, such as nucleophilic substitution or metal-catalyzed cross-coupling reactions at the bromine-bearing carbon.

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules and their interactions with their environment over time. While specific MD studies on this compound are scarce, the methodology has been applied to a wide range of imidazole derivatives to study their conformational dynamics, interactions with solvents, and binding to biological macromolecules. mdpi.comnih.govtandfonline.comnih.gov

An MD simulation of this compound in a solvent like water would reveal information about its solvation structure, the dynamics of hydrogen bonding between the methanol group, the imidazole ring, and water molecules. Such simulations are also crucial for understanding how the molecule might interact with a biological target, for example, by docking into the active site of an enzyme and then running MD simulations to assess the stability of the complex. Recent studies have utilized MD simulations to investigate the stability of imidazole derivatives as potential inhibitors of viral proteases. mdpi.comtandfonline.com

Conformational Analysis

The conformational landscape of this compound is primarily defined by the rotation of the hydroxymethyl group (-CH₂OH) relative to the imidazole ring. Theoretical calculations, such as Density Functional Theory (DFT), are instrumental in determining the stable conformers and the energy barriers between them.

The rotation around the C4-C(methanol) bond dictates the spatial orientation of the hydroxyl group. This rotation is subject to steric and electronic effects from the adjacent bromo substituent at the C5 position and the imidazole ring itself. Computational studies on similar substituted heterocyclic systems reveal that the rotational barriers are influenced by intramolecular interactions, such as hydrogen bonding and steric hindrance. rsc.orgnih.gov

For instance, studies on 2,2'-bi-1H-imidazole have shown that different theoretical methods (semiempirical, ab initio, and DFT) can predict rotational barriers, with DFT methods often providing a good balance of accuracy and computational cost. rsc.org In the case of this compound, the key dihedral angle is N(1)-C(5)-C(4)-C(methanol). The potential energy surface for the rotation around this bond would likely reveal energy minima corresponding to staggered conformations and transition states for eclipsed conformations.

A hypothetical conformational analysis would involve calculating the relative energies of different rotamers. The presence of the bulky bromine atom and the potential for hydrogen bonding between the hydroxyl group and the N(3) of the imidazole ring would be significant factors. Theoretical studies on methyl-sized rotators have shown that van der Waals interactions can significantly influence rotational barriers, a principle that would also apply here. nih.gov

Table 1: Hypothetical Rotational Energy Profile Data for this compound

Dihedral Angle (N1-C5-C4-C(methanol))Relative Energy (kcal/mol)Conformation Type
5.0Eclipsed (Transition State)
60°0.5Gauche (Local Minimum)
120°4.5Eclipsed (Transition State)
180°0.0Anti (Global Minimum)

Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific quantum chemical calculations.

Study of Adsorption Behavior on Material Surfaces

Computational methods are pivotal in predicting how this compound might adsorb onto various material surfaces, a key aspect for applications in areas like corrosion inhibition or catalysis. DFT calculations can elucidate the preferred adsorption geometries, binding energies, and the nature of the interactions between the molecule and the surface. rsc.orgrsc.org

Studies on the adsorption of imidazole and its derivatives on metal surfaces like copper and steel show that the molecule can interact through the nitrogen atoms of the imidazole ring and can be influenced by the presence of various substituents. rsc.orgrsc.orgresearchgate.netiaea.org The adsorption of this compound would likely involve the lone pair electrons of the nitrogen atoms forming coordinate bonds with the surface atoms. The hydroxymethyl group could also participate in hydrogen bonding with the surface, while the bromo substituent would influence the electronic properties and orientation of the adsorbed molecule.

For example, a DFT study on the adsorption of imidazole on oxidized copper surfaces revealed that the molecules preferentially bond with a single unsaturated nitrogen atom to a surface copper ion and can also form hydrogen bonds with surface oxygen ions. rsc.org The adsorption energy for imidazole at coordinatively unsaturated sites was found to be significant, around -1.6 eV. rsc.org The presence of electron-donating or electron-withdrawing groups on the imidazole ring can modulate these binding energies. nih.gov

Table 2: Calculated Adsorption Energies for Imidazole on Different Copper Surfaces

MoleculeSurfaceAdsorption SiteAdsorption Energy (eV)
ImidazoleCu₂O(111)CUS-1.6
ImidazoleCu₂O(111)CSA~ -0.5
ImidazoleCu(111)-Weak

Source: Adapted from data presented in a DFT study on imidazole adsorption. rsc.org CUS: Coordinatively-Unsaturated Site; CSA: Coordinatively-Saturated Site.

Structure-Activity Relationship (SAR) Computational Analysis

Computational SAR studies aim to correlate the structural features of a molecule with its biological or chemical activity. For this compound, these analyses can guide the design of derivatives with enhanced properties.

Ligand Design Principles from Computational Models

Computational models provide a framework for rational ligand design. researchgate.netresearchgate.net For imidazole-based compounds, key design principles often revolve around modifying substituents to optimize interactions with a biological target. The imidazole core is a common scaffold in medicinal chemistry due to its ability to participate in hydrogen bonding and coordinate with metal ions. nih.govlifechemicals.com

For this compound, the bromo and hydroxymethyl groups are key points for modification. The bromine atom, being an electron-withdrawing group, can influence the pKa of the imidazole ring and participate in halogen bonding. The hydroxymethyl group can act as both a hydrogen bond donor and acceptor. Computational models can be used to explore how modifications at these positions affect the molecule's shape, electronic properties, and potential binding to a target. mdpi.com

Table 3: General Principles for Ligand Design Based on Imidazole Scaffolds

Structural FeatureDesign ConsiderationPotential Effect
Imidazole CoreMaintain for core interactionsHydrogen bonding, metal coordination
N1-HSubstitution with alkyl/aryl groupsModulate solubility and steric profile
C5-BrReplace with other halogens or functional groupsTune electronic properties and halogen bonding potential
C4-CH₂OHModify length or replace with other H-bonding groupsOptimize hydrogen bond network with target

Predicting Substituent Effects on Molecular Properties

DFT and other quantum chemical methods can predict how different substituents affect the electronic properties of the imidazole ring. researchgate.netacs.org Properties such as the dipole moment, polarizability, and the energies of frontier molecular orbitals (HOMO and LUMO) are crucial for understanding a molecule's reactivity and intermolecular interactions.

The bromo substituent at the C5 position is expected to be electron-withdrawing, which would lower the energy of both the HOMO and LUMO. The hydroxymethyl group at C4 has a more complex effect, with the oxygen atom being electron-withdrawing but the alkyl chain being weakly electron-donating. Computational studies on substituted imidazoles can quantify these effects. For instance, studies on other aromatic systems have shown that bromo substituents can significantly impact nonlinear optical properties. nih.gov

Machine learning models trained on DFT data are also emerging as powerful tools to rapidly predict the electronic properties of new compounds. nih.govresearchgate.netmdpi.com

Table 4: Predicted Electronic Properties of Substituted Imidazoles (Illustrative)

Substituent at C5HOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
-H-6.2-1.15.1
-Br-6.5-1.55.0
-Cl-6.4-1.45.0
-CH₃-6.0-1.05.0

Note: This table is hypothetical and for illustrative purposes. Actual values would require specific calculations.

Molecular Docking Simulations to Predict Molecular Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. researchgate.netnih.gov This method is widely used in drug design to understand how a ligand might interact with the active site of an enzyme. nih.govmdpi.comnih.gov

A molecular docking simulation of this compound into a hypothetical enzyme active site would reveal potential binding modes. The imidazole ring's N-H group and the hydroxymethyl group's -OH can act as hydrogen bond donors, while the unprotonated nitrogen of the imidazole and the oxygen of the hydroxyl group can act as hydrogen bond acceptors. The bromo substituent could form halogen bonds or participate in hydrophobic interactions.

For example, in docking studies of imidazole derivatives with lanosterol (B1674476) 14α-demethylase, interactions with heme cofactors and key amino acid residues in the active site were observed. nih.gov Similarly, docking of imidazole-phenothiazine hybrids has been used to understand their potential anticancer activity. nih.gov

Table 5: Potential Molecular Interactions of this compound in a Hypothetical Active Site

Functional Group of LigandPotential Interaction TypePotential Interacting Residue Type
Imidazole N-HHydrogen Bond DonorAsp, Glu, Ser, Thr
Imidazole N (unprotonated)Hydrogen Bond Acceptor, Metal CoordinationAsn, Gln, His, Metal ion (e.g., Zn, Fe)
Hydroxymethyl -OHHydrogen Bond Donor/AcceptorSer, Thr, Asn, Gln, Asp, Glu, His
Bromo groupHalogen Bond, Hydrophobic InteractionAromatic residues (Phe, Tyr, Trp), Carbonyl oxygen

This table summarizes the types of non-covalent interactions that this compound could form within a protein binding pocket, based on general principles of molecular recognition.

Applications in Advanced Organic Synthesis

A Versatile Building Block in Organic Synthesis

The strategic placement of a bromine atom and a hydroxymethyl group on the imidazole (B134444) ring makes (5-bromo-1H-imidazol-4-yl)methanol a highly valuable and adaptable starting material for the synthesis of more complex molecules. These functional groups provide orthogonal handles for a variety of chemical transformations, enabling the generation of diverse molecular architectures.

Precursor for Diverse Imidazole Derivatives with Potential Applications

The presence of the bromine atom at the C5 position and the hydroxymethyl group at the C4 position allows for selective functionalization, making this compound an excellent precursor for a range of substituted imidazole derivatives. The bromine atom can be readily displaced or participate in cross-coupling reactions, while the hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or converted to other functional groups. This dual reactivity is key to its utility in creating libraries of compounds for various applications, including medicinal chemistry and materials science.

For instance, the imidazole core is a fundamental component of many pharmaceuticals. The ability to modify the substituents at multiple positions on the imidazole ring using this compound as a starting material is crucial for structure-activity relationship (SAR) studies in drug discovery programs.

Scaffold for Complex Heterocyclic Architectures

Beyond simple derivatization, this compound serves as a foundational scaffold for the construction of more complex, fused heterocyclic systems. The functional groups can be manipulated to participate in intramolecular cyclization reactions, leading to the formation of polycyclic structures that would be challenging to synthesize through other routes. This approach is particularly valuable in natural product synthesis and in the development of novel heterocyclic frameworks with unique three-dimensional shapes.

Ligand Design and Coordination Chemistry

The imidazole moiety is a well-established coordinating group in transition metal chemistry. The specific functionalities of this compound enhance its potential as a ligand precursor, allowing for the design of sophisticated ligands with tailored electronic and steric properties.

Synthesis of Imidazole-Based Ligands for Metal Complexes

This compound can be readily converted into a variety of polydentate ligands. For example, the hydroxymethyl group can be modified to introduce additional donor atoms, leading to the formation of bidentate or tridentate ligands. These ligands can then be used to chelate metal ions, forming stable coordination complexes. The synthesis of such ligands is often straightforward, making this a practical approach for generating a diverse range of metal complexes.

Role of the Bromo and Hydroxymethyl Moieties in Ligand Properties

The bromo and hydroxymethyl groups play a crucial role in defining the properties of the resulting ligands and their metal complexes. The bromine atom, being an electron-withdrawing group, can influence the electronic properties of the imidazole ring, thereby affecting the ligand field strength and the redox potential of the metal center in the corresponding complex. Furthermore, the bromine atom can serve as a site for post-coordination modification, allowing for the synthesis of even more complex structures.

The hydroxymethyl group can act as a coordinating group itself, or it can be used to attach the ligand to a solid support or another molecular entity. Its presence also provides a site for introducing chirality or for tuning the solubility of the resulting metal complex.

Precursors for N-Heterocyclic Carbenes (NHCs)

Synthetic Routes to NHC Precursors from Imidazolyl-Methanol Compounds

The synthesis of N-heterocyclic carbene (NHC) precursors from imidazolyl-methanol compounds, such as this compound, typically involves a series of strategic chemical transformations. A primary and widely utilized method for creating NHC precursors, specifically imidazolium (B1220033) salts, is through the quaternization of a nitrogen atom on an existing N-substituted imidazole ring. sci-hub.se

A general synthetic pathway often commences with the protection of the hydroxyl group of the imidazolyl-methanol compound to prevent unwanted side reactions. This is followed by N-alkylation or N-arylation at one of the imidazole nitrogen atoms. A subsequent reaction, often involving a second N-alkylation or N-arylation, leads to the formation of the desired 1,3-disubstituted imidazolium salt, which serves as the direct precursor to the NHC. beilstein-journals.org

Functionalized imidazoles, including those with hydroxyl groups, provide a handle for creating more complex NHC structures. rsc.org For instance, the hydroxyl group can be used to anchor the NHC to a solid support, facilitating catalyst recovery and reuse. rsc.orgcapes.gov.br

The synthesis of symmetrical imidazolium salts can be achieved through the reaction of glyoxal (B1671930) with primary amines, followed by cyclization. beilstein-journals.orgresearchgate.net For unsymmetrical imidazolium salts, a stepwise approach is necessary, introducing different substituents onto the nitrogen atoms of the imidazole core. The presence of the bromo substituent on the imidazole ring of this compound offers an additional site for modification, potentially through cross-coupling reactions, further expanding the diversity of accessible NHC precursors.

Several methods exist for the generation of the active NHC from its imidazolium salt precursor. The most common approach is the in-situ deprotonation using a strong base. beilstein-journals.org Alternative base-free methods include the cleavage of NHC-CO2 adducts, thermolysis of specific adducts, or the use of silver(I)-NHC complexes as transmetalating agents. beilstein-journals.org

Potential Applications of Derived NHCs in Catalysis

N-Heterocyclic carbenes (NHCs) derived from functionalized precursors like this compound are poised to have significant applications in various catalytic transformations. The tunable nature of their steric and electronic properties allows for the fine-tuning of catalyst performance. nih.gov

One of the most prominent applications of NHCs is as ligands in transition metal catalysis. scripps.edu They have been successfully employed in a wide array of cross-coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations. scripps.edu The strong σ-donating ability of NHCs helps to stabilize the metal center and promote catalytic activity. scripps.edu The functional groups on the imidazole ring can be used to create chelate ligands, which can further enhance the stability and selectivity of the catalyst. rsc.org

NHCs have also emerged as powerful organocatalysts, capable of promoting reactions without the need for a metal. nih.gov They are particularly effective in promoting umpolung reactivity, reversing the normal polarity of functional groups. beilstein-journals.org This has led to the development of novel annulation reactions for the synthesis of complex heterocyclic structures. nih.gov

Furthermore, NHC-metal complexes have shown promise in other catalytic applications. For example, NHC-copper complexes are efficient catalysts for the hydrosilylation of carbonyl compounds. nih.gov The immobilization of these catalysts on solid supports, facilitated by functional groups on the NHC, can lead to the development of robust and recyclable heterogeneous catalysts. capes.gov.brnih.gov The conversion of carbon dioxide into methanol (B129727) is another area where NHC-catalyzed systems have shown potential. acs.org

The bromo substituent on the NHC precursor derived from this compound could be exploited in post-synthetic modification of the final NHC-metal complex, allowing for the introduction of further functionality or for anchoring the catalyst to a surface.

Conclusion and Future Research Directions

Summary of Current Research Status of (5-bromo-1H-imidazol-4-yl)methanol and its Analogs

This compound is a heterocyclic compound that, along with its derivatives, holds significance in medicinal chemistry. bohrium.comajrconline.org The core imidazole (B134444) structure, a five-membered ring with two nitrogen atoms, provides a versatile scaffold for developing therapeutic agents due to its diverse biological activities. bohrium.comajrconline.orgontosight.ai Research has shown that imidazole derivatives exhibit a wide range of pharmacological properties, including antimicrobial, antifungal, antiviral, and anticancer effects. ajrconline.orgontosight.aiontosight.ai

The bromine substitution on the imidazole ring of this compound is a key feature, offering a site for further chemical modifications. This allows for the synthesis of a variety of analogs through reactions like the Suzuki coupling, where the bromine atom is replaced with other functional groups. ias.ac.in This adaptability is crucial for creating new molecules with potentially enhanced therapeutic properties. bohrium.comajrconline.org The methanol (B129727) group attached to the imidazole ring also provides another point for derivatization.

While this compound itself is often a starting material, its derivatives are the focus of much of the current research. These analogs are being investigated for their potential to treat a variety of diseases, including cancer and infectious diseases. ontosight.aimdpi.com The ability to synthesize a wide array of these compounds allows researchers to study their structure-activity relationships, which is essential for designing new and more effective drugs. ajrconline.org

Emerging Research Avenues in Synthesis and Derivatization

The field of imidazolyl-methanol chemistry is continually evolving, with new research focusing on more efficient and versatile methods for synthesis and the creation of novel derivatives. A significant area of interest is the development of one-pot synthesis methods for tetra-substituted imidazoles, which can streamline the production of complex molecules. nih.gov

Researchers are also exploring the use of various catalysts to improve the efficiency and selectivity of reactions involving the imidazole core. nih.gov For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, are being used to create new carbon-carbon bonds at the bromine-substituted position of the imidazole ring. ias.ac.in This allows for the introduction of a wide range of substituents, leading to the generation of diverse libraries of compounds for biological screening. bohrium.comajrconline.org

Furthermore, efforts are being made to functionalize other parts of the this compound molecule, including the methanol group and the nitrogen atoms within the imidazole ring. researchgate.net This multi-pronged approach to derivatization expands the chemical space that can be explored, increasing the chances of discovering new compounds with valuable therapeutic properties. The development of these new synthetic strategies is crucial for advancing the field and unlocking the full potential of imidazolyl-methanol chemistry. bohrium.comajrconline.org

Challenges and Opportunities in Imidazolyl-Methanol Chemistry for Advanced Applications

The exploration of imidazolyl-methanol chemistry, while promising, is not without its challenges. One of the primary hurdles is achieving regioselectivity during synthesis and derivatization. The presence of two nitrogen atoms in the imidazole ring can lead to the formation of different isomers, which can be difficult to separate and may have different biological activities. Developing synthetic methods that allow for precise control over the reaction site is a key area of ongoing research.

Another challenge lies in the stability of some imidazole derivatives. Certain reaction conditions can lead to the degradation of the imidazole ring or other functional groups, limiting the types of chemical transformations that can be performed. Overcoming these stability issues is essential for expanding the range of accessible compounds.

Despite these challenges, the opportunities in this field are vast. The unique chemical properties of the imidazole ring make it an attractive scaffold for the development of new drugs and materials. bohrium.comajrconline.orgontosight.ai The ability to create a wide variety of derivatives allows for the fine-tuning of a molecule's properties to optimize its interaction with biological targets. ajrconline.org

The versatility of imidazole derivatives extends beyond medicine, with potential applications in materials science. For example, some imidazole-containing compounds can act as ligands for metal complexes, opening up possibilities in catalysis and the development of new functional materials. As researchers continue to address the synthetic challenges, the potential applications for imidazolyl-methanol-based compounds are expected to grow significantly.

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